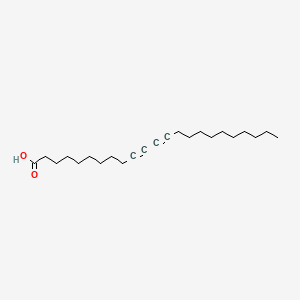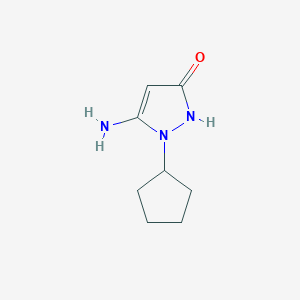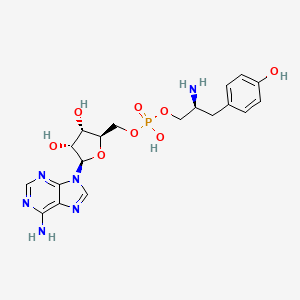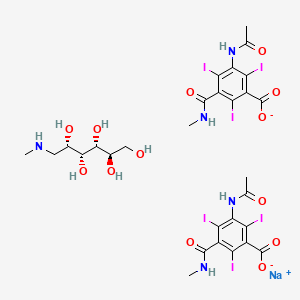
3,20-dioxopregn-4-en-17-yl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,20-dioxopregn-4-en-17-yl bromoacetate is a synthetic steroidal compound. It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is characterized by the presence of a bromoacetyl group at the 17th position of the pregn-4-ene-3,20-dione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,20-dioxopregn-4-en-17-yl bromoacetate typically involves the bromination of pregn-4-ene-3,20-dione followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced steroidal products.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,20-dioxopregn-4-en-17-yl bromoacetate is used as a precursor for the synthesis of other steroidal compounds
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a tool to investigate the mechanisms of hormone action and receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate hormone receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 3,20-dioxopregn-4-en-17-yl bromoacetate involves its interaction with steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The bromoacetyl group may enhance the compound’s binding affinity and specificity for certain receptors, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Progesterone (Pregn-4-ene-3,20-dione): A naturally occurring steroid hormone with similar structural features but lacking the bromoacetyl group.
17α-Hydroxyprogesterone: Another steroid hormone with a hydroxyl group at the 17th position instead of the bromoacetyl group.
16,17-Epoxypregn-4-ene-3,20-dione: A structurally related compound with an epoxide group at the 16th and 17th positions.
Uniqueness: The presence of the bromoacetyl group at the 17th position distinguishes 3,20-dioxopregn-4-en-17-yl bromoacetate from other similar compounds. This unique functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61886-11-1 |
|---|---|
Formule moléculaire |
C23H31BrO4 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H31BrO4/c1-14(25)23(28-20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
Clé InChI |
RSPPFOHIWOFDRK-JZTHCNPZSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |
Synonymes |
17-((bromoacetyl)oxy)pregn-4-ene-3,20-dione 17-(bromoacetoxy)progesterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)


![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)





